molecular formula C7H10N2O2 B1462317 2-Ethoxy-4-hydroxy-6-methylpyrimidine CAS No. 55996-04-8

2-Ethoxy-4-hydroxy-6-methylpyrimidine

Cat. No.: B1462317
CAS No.: 55996-04-8
M. Wt: 154.17 g/mol
InChI Key: CIJKVRCNKUAYKK-UHFFFAOYSA-N
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Description

2-Ethoxy-4-hydroxy-6-methylpyrimidine is a heterocyclic organic compound belonging to the pyrimidine family. Pyrimidines are important electron-rich aromatic heterocycles that serve as building blocks for DNA and RNA. This compound is characterized by its ethoxy group at the 2-position, a hydroxy group at the 4-position, and a methyl group at the 6-position of the pyrimidine ring. Due to its unique structure, this compound has garnered interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethoxy-4-hydroxy-6-methylpyrimidine typically involves multi-step processes. One common method includes the reaction of 2-amino-4,6-dihydroxypyrimidine with ethyl iodide under basic conditions to introduce the ethoxy group at the 2-position. The reaction conditions often involve the use of sodium ethoxide in ethanol as a solvent .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of reagents and solvents is crucial to ensure cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions: 2-Ethoxy-4-hydroxy-6-methylpyrimidine undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The ethoxy and hydroxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield 2-ethoxy-4-oxo-6-methylpyrimidine .

Scientific Research Applications

2-Ethoxy-4-hydroxy-6-methylpyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethoxy-4-hydroxy-6-methylpyrimidine involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include inhibition of nucleic acid synthesis or interference with metabolic processes .

Comparison with Similar Compounds

    2-Ethoxy-4-hydroxy-6-methylpyrimidine: Unique due to its specific substitution pattern.

    2-Ethoxy-4-hydroxy-5-methylpyrimidine: Similar structure but with a different position of the methyl group.

    2-Ethoxy-4-hydroxy-6-chloropyrimidine: Contains a chlorine atom instead of a methyl group at the 6-position.

Uniqueness: The uniqueness of this compound lies in its specific functional groups and their positions on the pyrimidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

2-ethoxy-4-methyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c1-3-11-7-8-5(2)4-6(10)9-7/h4H,3H2,1-2H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIJKVRCNKUAYKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=CC(=O)N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40538150
Record name 2-Ethoxy-6-methylpyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40538150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55996-04-8
Record name 2-Ethoxy-6-methylpyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40538150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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